6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
Imidazo[1,2-b]pyridazine derivatives, which are structurally similar to the requested compound, are known to have good biological activity and have been widely studied in drug molecules . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, a related class of compounds, has been well studied in the past decade because of its importance as a bioactive scaffold . Various synthetic pathways have been developed, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The optimized molecular crystal structures were determined on the basis of DFT calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been well studied. For example, the synthesis of imidazo[1,2-a]pyridines often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
Synthesis and Chemical Reactions
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine serves as a key intermediate in various chemical synthesis processes. For instance, it is used in the palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids, leading to the formation of 2-aryl/alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. These reactions showcase the compound's utility in constructing complex molecular architectures important in organic synthesis and potentially pharmaceutical research (Rajendran et al., 2013).
Catalysis and Ligand Design
The compound is also involved in the design of novel ligands for asymmetric catalysis. The synthesis of electron-rich 2-substituted-6-(phenylsulfonyl)pyridines and their application in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes demonstrates the compound's role in developing new catalytic methods with significant enantioselectivities (B. Qu et al., 2014).
Material Science and Nanotechnology
In the field of materials science and nanotechnology, 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine derivatives have been utilized for the synthesis of magnetically separable graphene oxide anchored sulfonic acid nanoparticles. These nanoparticles exhibit high catalytic activity in the synthesis of complex organic molecules, highlighting the compound's versatility and potential in developing advanced materials and catalysts (Mo Zhang et al., 2016).
Future Directions
properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloropyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-10-8-13-12(15-9-10)6-7-16(13)19(17,18)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRJRKRHTYLRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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